Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
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Overview
Description
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, phenylamino, sulfonyl, and dioxetane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves multiple steps. The process begins with the preparation of the dioxetane ring, which is a key structural component. This is followed by the introduction of the phenylamino and sulfonyl groups. The final step involves the formation of the carbamic acid ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of new carbamate derivatives.
Scientific Research Applications
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with specific molecular targets. The dioxetane ring can undergo chemiluminescent reactions, making it useful in imaging and diagnostic applications. The phenylamino and sulfonyl groups can interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, 4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- Carbamic acid, N-4-pyridinyl-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
Uniqueness
Carbamic acid, ((phenylamino)sulfonyl)-, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to the presence of the phenylamino and sulfonyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
109123-79-7 |
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Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
(3,4,4-trimethyldioxetan-3-yl)methyl N-(phenylsulfamoyl)carbamate |
InChI |
InChI=1S/C13H18N2O6S/c1-12(2)13(3,21-20-12)9-19-11(16)15-22(17,18)14-10-7-5-4-6-8-10/h4-8,14H,9H2,1-3H3,(H,15,16) |
InChI Key |
LQEPLXLPWZUEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)NS(=O)(=O)NC2=CC=CC=C2)C |
Origin of Product |
United States |
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